![molecular formula C6H9N3O2 B1600781 Ethyl 4-amino-1H-imidazole-2-carboxylate CAS No. 83566-37-4](/img/structure/B1600781.png)
Ethyl 4-amino-1H-imidazole-2-carboxylate
Overview
Description
Ethyl 4-amino-1H-imidazole-2-carboxylate is a chemical compound with the CAS Number: 83566-37-4 . It has a molecular weight of 155.16 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of Ethyl 4-amino-1H-imidazole-2-carboxylate consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
Ethyl 4-amino-1H-imidazole-2-carboxylate is a solid or liquid compound . It is highly soluble in water and other polar solvents . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Therapeutic Potential
Imidazole, the core structure of “Ethyl 4-amino-1H-imidazole-2-carboxylate”, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antimicrobial Activity
Imidazole derivatives have been synthesized and evaluated for their antimicrobial activity against S. aureus, E. coli, and B. subtilis .
Synthesis Techniques
The compound “Ethyl 4-cyano-1- ((2- (trimethylsilyl)ethoxy)-methyl)-1H-imidazole-2-carboxylate” is an example of a monocyano-substituted 2-carboxyimidazole. This shows that “Ethyl 4-amino-1H-imidazole-2-carboxylate” can be used in the synthesis of other complex compounds.
Anti-tuberculosis Agents
A ring-substituted-1H-imidazole-4-carboxylic acid derivative, which is similar to “Ethyl 4-amino-1H-imidazole-2-carboxylate”, has been shown to act as a new class of anti-tuberculosis agents .
Functional Materials and Catalysis
Imidazoles are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .
Safety and Hazards
Ethyl 4-amino-1H-imidazole-2-carboxylate is associated with several safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Future Directions
Imidazole compounds have become an important synthon in the development of new drugs . They show a broad range of chemical and biological properties, making them a promising area for future research . For instance, they have been used to synthesize tricyclic quinoxalinone inhibitors of poly (ADP-ribose)polymerase-1 (PARP-1) .
properties
IUPAC Name |
ethyl 5-amino-1H-imidazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-2-11-6(10)5-8-3-4(7)9-5/h3H,2,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRSHYRGIJJHDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30509516 | |
Record name | Ethyl 5-amino-1H-imidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-1H-imidazole-2-carboxylate | |
CAS RN |
83566-37-4 | |
Record name | Ethyl 5-amino-1H-imidazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30509516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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